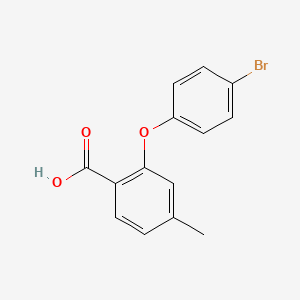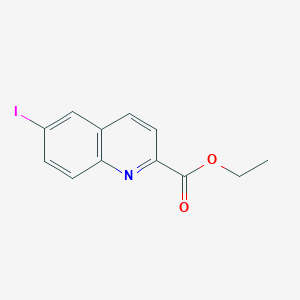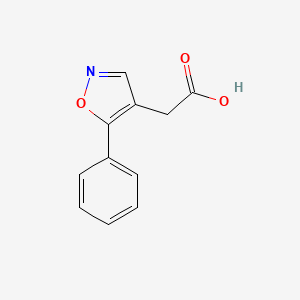
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties
Métodos De Preparación
The synthesis of 1,8-naphthyridines, including 4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine, can be achieved through several methods:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This approach uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: The use of metal catalysts, such as iridium, can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere.
Análisis De Reacciones Químicas
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine undergoes various chemical reactions:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Suzuki–Miyaura Coupling: This reaction involves the coupling of the compound with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: Compounds containing the 1,8-naphthyridine core have shown potential in treating bacterial infections and are under clinical investigations.
Materials Science: These compounds are used as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems.
Chemical Biology: The compound’s unique structure makes it a valuable tool in studying various biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine can be compared with other 1,8-naphthyridine derivatives:
Gemifloxacin: A compound containing the 1,8-naphthyridine core used in treating bacterial infections.
Other Substituted Naphthyridines: Various derivatives with different substituents exhibit diverse biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H10ClN3 |
|---|---|
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
4-chloro-2-(6-methylpyridin-2-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H10ClN3/c1-9-4-2-6-12(17-9)13-8-11(15)10-5-3-7-16-14(10)18-13/h2-8H,1H3 |
Clave InChI |
FSHTWRUAGYMCQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)C2=NC3=C(C=CC=N3)C(=C2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














